![molecular formula C13H9ClF3N B14749735 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline CAS No. 788-10-3](/img/structure/B14749735.png)
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline typically involves the reaction of 3-(trifluoromethyl)aniline with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom into the aniline derivative . Another approach involves the use of chlorinating reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product while minimizing by-products .
化学反応の分析
Types of Reactions
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
科学的研究の応用
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Contains additional trifluoromethyl groups, leading to different chemical properties and uses.
Uniqueness
3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline is unique due to the specific positioning of the trifluoromethyl and chlorine groups, which confer distinct reactivity and biological activity compared to its analogs .
特性
CAS番号 |
788-10-3 |
|---|---|
分子式 |
C13H9ClF3N |
分子量 |
271.66 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-4-2-6-12(8-10)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H |
InChIキー |
OHVHTCIYZJYGAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=CC(=CC=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
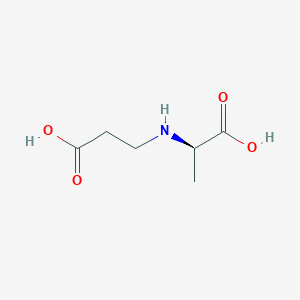
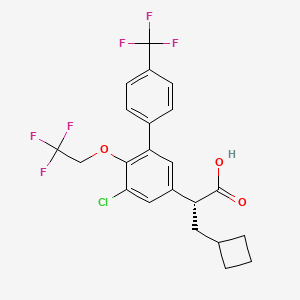

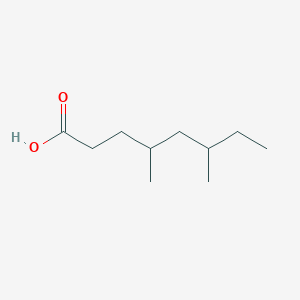

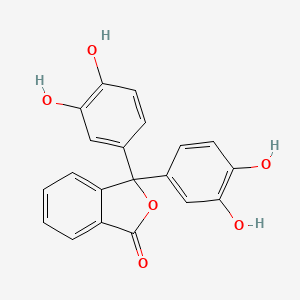

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
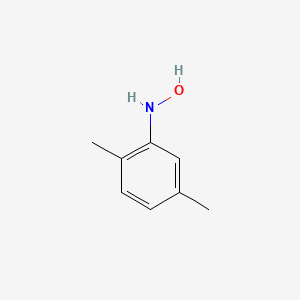
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)

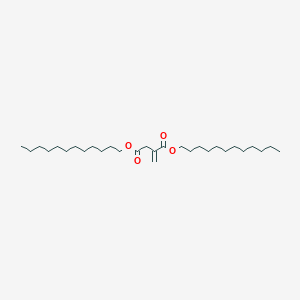
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
